1-Phenyl-5,6-dihydropyridin-2(1H)-one is a compound that belongs to the class of dihydropyridines, which are characterized by a six-membered ring containing nitrogen. This compound has garnered attention due to its potential pharmacological properties, particularly in the development of therapeutic agents. The dihydropyridine structure is known for its role in various biological activities, making it a significant focus in medicinal chemistry.
The compound can be classified as a dihydropyridinone, specifically a substituted derivative of 5,6-dihydropyridin-2(1H)-one. It is often synthesized through various chemical reactions involving piperidine derivatives and acylation processes. The chemical structure of 1-Phenyl-5,6-dihydropyridin-2(1H)-one allows it to interact with biological systems, leading to its exploration in pharmacology and medicinal chemistry.
The synthesis of 1-Phenyl-5,6-dihydropyridin-2(1H)-one typically involves several steps:
For example, one synthetic route involves condensing benzaldehyde with malonic acid followed by cyclization with piperidone, yielding 1-Phenyl-5,6-dihydropyridin-2(1H)-one with moderate yields after purification .
The molecular formula for 1-Phenyl-5,6-dihydropyridin-2(1H)-one is CHN\O. The structure consists of a six-membered ring containing one nitrogen atom and a carbonyl group at position 2.
Key structural features include:
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure, providing data on chemical shifts that indicate the environment of hydrogen and carbon atoms within the molecule .
1-Phenyl-5,6-dihydropyridin-2(1H)-one can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts such as triethylamine or palladium compounds under specific conditions .
The mechanism of action for 1-Phenyl-5,6-dihydropyridin-2(1H)-one involves its interaction with biological targets such as receptors or enzymes. Studies have shown that compounds with similar structures exhibit significant activity against certain receptors involved in neurological disorders.
For instance, some derivatives have been identified as antagonists at AMPA receptors, which are implicated in excitatory neurotransmission and neurodegenerative diseases . This suggests potential therapeutic applications in conditions like Parkinson's disease and epilepsy.
1-Phenyl-5,6-dihydropyridin-2(1H)-one exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various applications and formulations .
The potential applications of 1-Phenyl-5,6-dihydropyridin-2(1H)-one extend into several scientific fields:
Intramolecular cyclization of linear precursors is a fundamental approach to constructing the 1-phenyl-5,6-dihydropyridin-2(1H)-one scaffold. N-(3-Oxoalkyl)chloroacetamides serve as key precursors, undergoing base-mediated cyclization to form the dihydropyridinone ring. For example, treatment of N-(3-oxoalkyl)chloroacetamides with sodium methoxide in methanol at room temperature triggers nucleophilic displacement, where the enolate anion attacks the electrophilic carbon adjacent to the chloroacetamide group. This forms the six-membered lactam ring efficiently (80–95% yield) [1] [4] [7]. The reaction’s versatility is demonstrated in substrates with aromatic or aliphatic ketones, though steric hindrance can reduce cyclization efficiency. Competing pathways, such as the Darzens reaction under strong base conditions (e.g., t-BuOK), may lead to epoxypiperidinone byproducts instead of the desired dihydropyridinone [7].
Table 1: Intramolecular Cyclization Products from N-(3-Oxoalkyl)chloroacetamides
Precursor | Conditions | Product | Yield (%) |
---|---|---|---|
1a (R=H) | NaOMe/MeOH, rt | 4a | 85 |
1b (R=Ph) | NaOMe/MeOH, rt | 4b | 90 |
1c (R=alkyl) | NaOMe/MeOH, rt | 4c | 78 |
The intramolecular Wittig reaction is a powerful diastereospecific method for synthesizing substituted dihydropyridinones. Triphenylphosphonium salts derived from N-(3-oxoalkyl)chloroacetamides undergo cyclization upon treatment with mild bases (e.g., NaOMe). The reaction proceeds via in situ formation of a phosphorus ylide, which attacks the carbonyl carbon, forming a cyclic oxaphosphetane intermediate. Collapse of this intermediate yields the exocyclic enamine, tautomerizing to the thermodynamically stable 5,6-dihydropyridin-2(1H)-one [1] [4]. This method tolerates diverse substituents (e.g., aryl, alkyl, trichloromethyl groups) and achieves high diastereoselectivity for trans-fused bicyclic systems when applied to cyclohexanone derivatives. Notably, excess base causes epimerization at the α-carbonyl center, reducing stereochemical purity [1] [4].
Stereoselectivity in dihydropyridinone synthesis is achievable through substrate-controlled cyclizations. For instance, Wittig cyclization of anti-configured phosphonium salts (e.g., anti-2d–g) yields exclusively trans-1,5,6,7,8,8a-hexahydroisoquinolin-3(2H)-ones (4d–g), confirmed by coupling constants (J1,8a = 8.2–11.1 Hz) in NMR spectroscopy [1] [4]. The stereochemical outcome depends on ring-junction conformation: bulky substituents (e.g., CCl3) adopt axial orientations, resulting in quasi-cisoid fusion (J1,8a = 1.3 Hz), while phenyl groups favor equatorial arrangements with quasi-transoid fusion. This specificity enables the synthesis of enantiopure intermediates for pharmaceuticals like apixaban [6].
Table 2: Stereochemical Outcomes in Wittig Cyclizations
Phosphonium Salt | Product | J1,8a (Hz) | Configuration |
---|---|---|---|
anti-2d | trans-4d | 10.8 | Equatorial Ph |
anti-2g | trans-4g | 1.3 | Axial CCl3 |
Industrial routes leverage one-pot reactions to streamline synthesis. For apixaban intermediates like I1 and I2, p-phenylenediamine reacts sequentially with δ-valerolactone (amidation) and halogenating/sulfonylating agents to form bis-lactam precursors. Subsequent regioselective halogenation (e.g., at C3) and elimination directly furnish 1-(piperidin-2-on-1-yl)-4-(5,6-dihydropyridin-2(1H)-on-1-yl)benzene derivatives [6]. This atom-economical process minimizes waste and eliminates purification steps. Morpholine substitution further diversifies the scaffold, providing C3-aminated products (e.g., I2) in a single vessel [6].
Palladium- or copper-catalyzed cross-couplings enable precise C–H functionalization of the dihydropyridinone core. Suzuki-Miyaura and Ullmann reactions install aryl, heteroaryl, or amino groups at C3/C4 positions, enhancing structural diversity. For example, 3-iodo-1-phenyl-5,6-dihydropyridin-2(1H)-one undergoes coupling with morpholine under CuBr/PPh3 catalysis to form C3-morpholino derivatives – key steps in synthesizing anticoagulant intermediates [2] [6]. However, high temperatures (110–130°C) and expensive catalysts remain limitations. Recent advances focus on ligand design to improve efficiency under milder conditions [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2